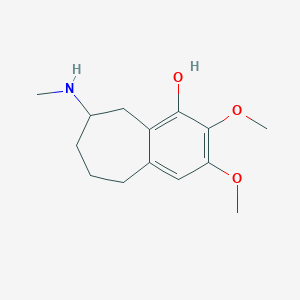
2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane is an organic compound characterized by its unique benzocycloheptane structure. This compound features two methoxy groups, a hydroxy group, and a methylamino group attached to a benzocycloheptane ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzocycloheptane Ring: The initial step involves the cyclization of a suitable precursor to form the benzocycloheptane ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Amination: The methylamino group can be introduced through amination reactions, typically using methylamine or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Regeneration of hydroxy groups.
Substitution: Formation of substituted benzocycloheptane derivatives.
科学的研究の応用
2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
2,3-Dimethoxy-4-hydroxybenzaldehyde: Shares similar functional groups but lacks the benzocycloheptane ring.
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Contains similar methoxy and hydroxy groups but has a different core structure.
Uniqueness
2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane is unique due to its benzocycloheptane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but different core structures.
特性
CAS番号 |
50823-53-5 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC名 |
2,3-dimethoxy-6-(methylamino)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-4-ol |
InChI |
InChI=1S/C14H21NO3/c1-15-10-6-4-5-9-7-12(17-2)14(18-3)13(16)11(9)8-10/h7,10,15-16H,4-6,8H2,1-3H3 |
InChIキー |
GEGALNXYLADKIP-UHFFFAOYSA-N |
正規SMILES |
CNC1CCCC2=CC(=C(C(=C2C1)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


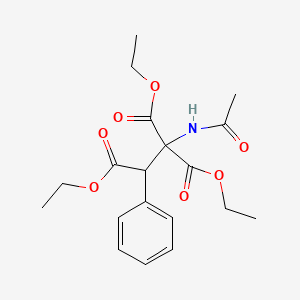
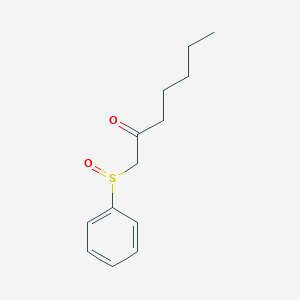
![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)
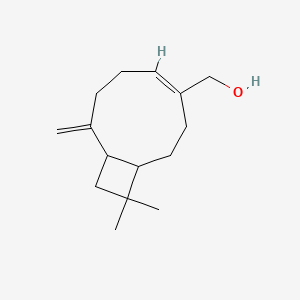
![2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile](/img/structure/B14655105.png)
![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)
![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)
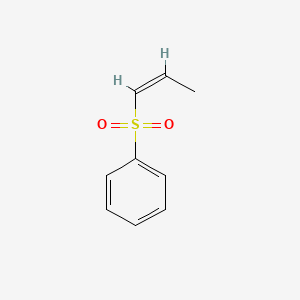

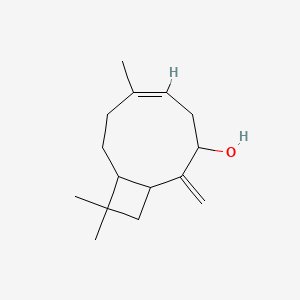

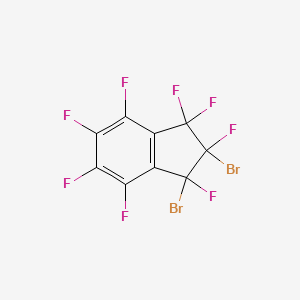

![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
